molecular formula C6H3F3N2O2 B1425113 6-(Trifluoromethyl)pyrazine-2-carboxylic acid CAS No. 1060812-74-9

6-(Trifluoromethyl)pyrazine-2-carboxylic acid

Cat. No. B1425113
M. Wt: 192.1 g/mol
InChI Key: XSTQESYINDCIJM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H3F3N2O2 . It has a molecular weight of 192.1 and is typically stored in a dry environment at 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent . Another method involves the reaction of methyl 3-chloropyrazine-2-carboxylate with copper (I) iodide in dimethylformamide (DMF) and toluene, followed by the addition of methyl 2-(fluorosulfonyl) difluoroacetate at 100°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3F3N2O2/c7-6(8,9)4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13) . This indicates the presence of six carbon atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a solid compound . It has a molecular weight of 192.1 and is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

6-(Trifluoromethyl)pyrazine-2-carboxylic acid has been explored for its potential in synthesizing various compounds with biological activities. For instance, its derivatives have shown significant activity against Mycobacterium tuberculosis and various fungal strains. One study explored the synthesis of substituted pyrazinecarboxamides, which exhibited antimycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

Chemical Reactivity in Different Solvents

The reactivity of 6-(Trifluoromethyl)pyrazine-2-carboxylic acid derivatives in various solvents has been a subject of interest. For instance, 6-(Trifluoromethyl)comanic acid, a related compound, exhibits regioselective reactions with phenylhydrazine in different solvents, leading to distinct products (Usachev et al., 2009).

Herbicide and Elicitor Applications

This compound has also been evaluated as a potential herbicide and abiotic elicitor. In a study, derivatives of pyrazine-2-carboxylic acid were synthesized and tested for their herbicidal activity and their ability to influence the accumulation of flavonoids in plant cultures (Doležal et al., 2007).

Crystallographic and Structural Analysis

Researchers have also studied the crystal structures of various derivatives of pyrazinecarboxylic acids, including 6-(Trifluoromethyl)pyrazine-2-carboxylic acid. These studies contribute to a better understanding of the molecular interactions and properties of these compounds (Alfonso et al., 2001).

Safety And Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTQESYINDCIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)pyrazine-2-carboxylic acid

CAS RN

1060812-74-9
Record name 6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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